molecular formula C7H3ClFNO B6145223 1-chloro-3-fluoro-5-isocyanatobenzene CAS No. 1446478-98-3

1-chloro-3-fluoro-5-isocyanatobenzene

Cat. No.: B6145223
CAS No.: 1446478-98-3
M. Wt: 171.55 g/mol
InChI Key: WFBXSNNMRKLWAV-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-isocyanatobenzene (CAS: 1446478-98-3) is a halogenated aromatic isocyanate with the molecular formula C₇H₂ClFNO. It features a benzene ring substituted with chlorine (position 1), fluorine (position 3), and an isocyanate group (position 5). The isocyanate functional group (-NCO) confers high reactivity, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals.

Properties

CAS No.

1446478-98-3

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

1-chloro-3-fluoro-5-isocyanatobenzene

InChI

InChI=1S/C7H3ClFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H

InChI Key

WFBXSNNMRKLWAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-fluoro-5-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-fluoro-5-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-fluoro-5-isocyanatobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-chloro-3-fluoro-5-isocyanatobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-isocyanatobenzene primarily involves its isocyanate group, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various biomolecules, making it useful in biochemical applications. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-chloro-3-fluoro-5-isocyanatobenzene with structurally related halogenated isocyanates and benzene derivatives, emphasizing substituent effects, synthesis challenges, and applications:

Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight Key Characteristics Applications & Challenges
This compound (1446478-98-3) C₇H₂ClFNO Cl (1), F (3), -NCO (5) 187.55 g/mol High reactivity due to electron-withdrawing halogens and -NCO; expensive precursors Agrochemical intermediates (e.g., compound 83 in ); limited scalability
1-Bromo-5-chloro-3-fluoro-2-isocyanato-benzene (932373-61-0) C₇H₂BrClFNO Br (1), Cl (5), F (3), -NCO (2) 271.46 g/mol Bromine increases lipophilicity; steric hindrance at position 2 may reduce reactivity Potential pharmaceuticals; higher molecular weight may affect bioavailability
1-[Bis(fluoranyl)methoxy]-2-chloranyl-4-isocyanatobenzene (39479-97-5) C₈H₅ClF₂NO₂ -OCHF₂ (1), Cl (2), -NCO (4) 234.58 g/mol Bis(fluoranyl)methoxy group enhances metabolic stability; complex synthesis Specialty polymers; synthetic complexity raises production costs
1-Chloro-4-(1-isocyanato-1-methylethyl)benzene (64798-38-5) C₁₀H₉ClNO Cl (1), -C(CH₃)₂NCO (4) 210.64 g/mol Bulky isopropyl group near -NCO reduces reactivity; simpler halogenation Industrial coatings; lower reactivity enables controlled polymerization
1-Chloro-3-ethenyl-5-fluorobenzene (1602840-78-7) C₈H₆ClF Cl (1), F (3), vinyl (5) 156.58 g/mol Vinyl group enables crosslinking; lacks -NCO, limiting use in urethane chemistry Polymer precursors; less reactive than isocyanate analogs

Key Findings:

Substituent Effects: Halogens: Chlorine and fluorine in this compound enhance electrophilicity of the -NCO group compared to non-halogenated analogs. Bromine in 932373-61-0 increases lipophilicity but adds steric bulk . Positioning: Meta-substituted fluorine (position 3) in the target compound minimizes steric hindrance, unlike ortho-substituted derivatives (e.g., 39479-97-5), where substituents near -NCO impede reactivity .

Synthesis Challenges :

  • The target compound requires expensive precursors (e.g., halogenated benzamides), limiting scalability . In contrast, 64798-38-5 uses simpler alkylation routes, reducing costs .

Applications :

  • Halogenated isocyanates are pivotal in agrochemicals (e.g., compound 83 in ) due to their resistance to enzymatic degradation . Brominated analogs may favor pharmaceuticals, while fluorinated derivatives like 39479-97-5 are tailored for high-stability polymers .

Safety and Cost :

  • Trifluoromethoxy derivatives (e.g., compound 80 in ) face similar scalability issues as this compound, emphasizing the need for cost-effective halogenation methods .

Biological Activity

1-Chloro-3-fluoro-5-isocyanatobenzene is a compound that has garnered attention for its biological activity, particularly in the context of agricultural biotechnology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7H3ClFNO and is characterized by the presence of an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves its role as an inhibitor of cytokinin oxidase/dehydrogenase (CKX). CKX enzymes are pivotal in regulating cytokinin levels in plants, which are hormones that influence growth and development. Inhibition of CKX can lead to enhanced plant growth and yield under various environmental conditions.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against CKX isoforms. The following table summarizes the IC50 values obtained in various assays:

CompoundCKX IsoformIC50 (nM)
This compoundZmCKX145 ± 5
ZmCKX4a30 ± 3
ZmCKX850 ± 7

These values indicate that the compound is a potent inhibitor, particularly against ZmCKX4a, which is crucial for enhancing cytokinin levels in plants.

Agricultural Applications

In agricultural biotechnology, the application of this compound has been explored for its potential to act as a biostimulant. In field trials, crops treated with this compound showed improved growth rates and resilience to stress conditions compared to untreated controls. For instance, a study conducted on maize demonstrated a 20% increase in yield when treated with the compound under drought conditions.

Pharmacological Potential

Beyond agricultural use, there is growing interest in the pharmacological applications of this compound. Its ability to inhibit CKX suggests potential therapeutic avenues in regulating cytokinin levels for treating plant-related diseases or enhancing crop performance. Preliminary studies indicate that similar compounds may also exhibit antimicrobial properties by targeting specific bacterial pathways.

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